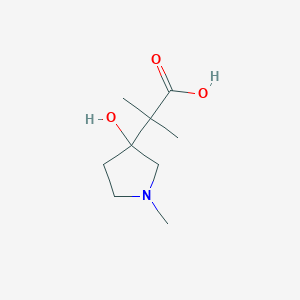
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Hydroxylation: The next step is the introduction of the hydroxyl group at the 3-position of the pyrrolidine ring. This can be done using an oxidizing agent such as hydrogen peroxide or a peracid.
Methylation: The methyl group at the 1-position of the pyrrolidine ring can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Carboxylation: The final step involves the introduction of the carboxyl group at the 2-position of the pyrrolidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the hydroxyl group to a hydrogen atom.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)propanoic acid: Lacks the methyl group at the 2-position.
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-ethylpropanoic acid: Has an ethyl group instead of a methyl group at the 2-position.
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylbutanoic acid: Has a butanoic acid group instead of a propanoic acid group.
Uniqueness
2-(3-Hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups and their positions on the pyrrolidine ring
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-(3-hydroxy-1-methylpyrrolidin-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2,7(11)12)9(13)4-5-10(3)6-9/h13H,4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
UZPWHLXPPOEZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)C1(CCN(C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


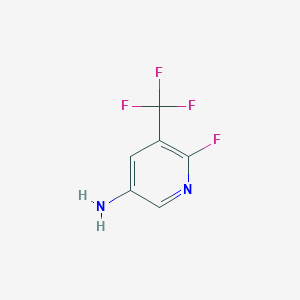
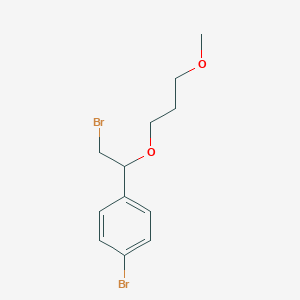
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
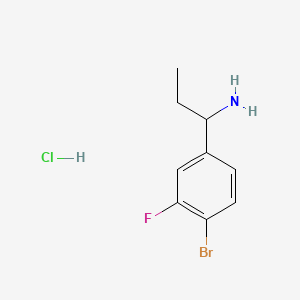
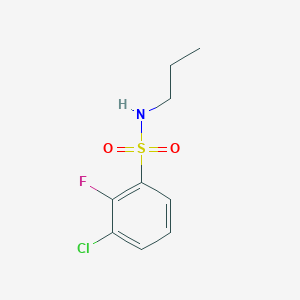
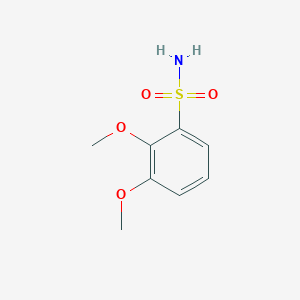

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)

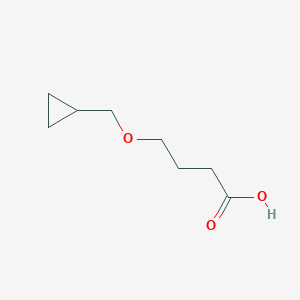
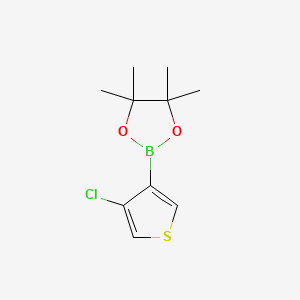
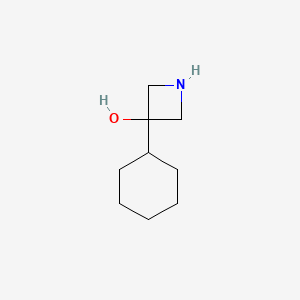
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
